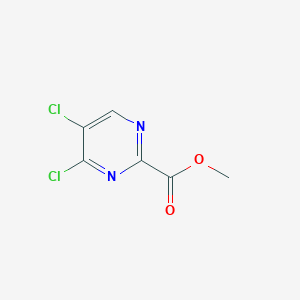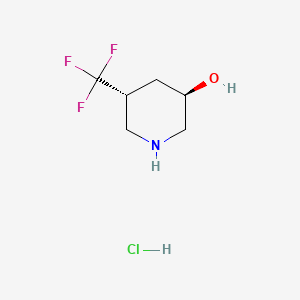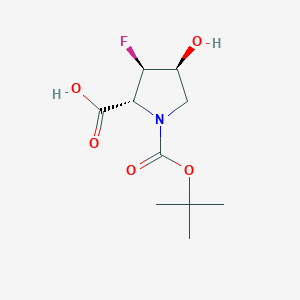
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a fluoro and hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural configuration imparts unique chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Boc Protection: The nitrogen atom is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The fluoro group can be reduced to a hydrogen atom using hydrogenation catalysts.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a de-fluorinated pyrrolidine derivative
Substitution: Formation of various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The fluoro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S)-1-Boc-3-chloro-4-hydroxypyrrolidine-2-carboxylic Acid
- (2R,3R,4S)-1-Boc-3-bromo-4-hydroxypyrrolidine-2-carboxylic Acid
- (2R,3R,4S)-1-Boc-3-iodo-4-hydroxypyrrolidine-2-carboxylic Acid
Uniqueness
The presence of the fluoro group in (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid imparts unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.
Propiedades
Fórmula molecular |
C10H16FNO5 |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
(2R,3R,4S)-3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)/t5-,6-,7-/m0/s1 |
Clave InChI |
RORZWVGKOUJCPL-ACZMJKKPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]([C@H]1C(=O)O)F)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




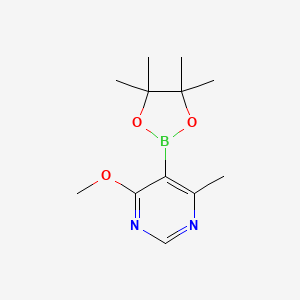
![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)
![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
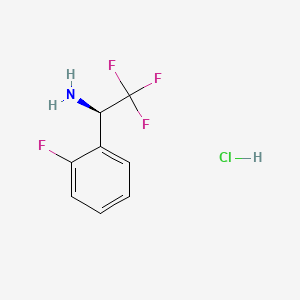
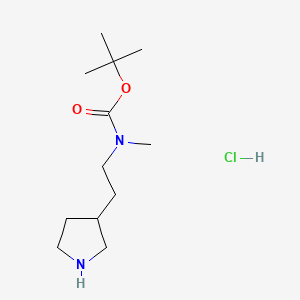
![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
